三氟-2,4-戊二酮-1,1,1-镁

描述

Stable Dimeric Magnesium(I) Compounds: From Chemical Landmarks to Versatile Reagents

The study of stable dimeric magnesium(I) compounds has revealed a unique chemistry primarily characterized by the Mg-Mg single bond, which is deformable and stabilized by sterically demanding chelating anionic N-ligands. These ligands are crucial in preventing disproportionation and have allowed these compounds to become valuable in various reduction reactions. The compounds are hydrocarbon soluble and offer selectivity and safety as reducing agents. This research provides insights into the synthesis, molecular structures, and further chemistry of these compounds, comparing them to related magnesium(II) hydrides and dimeric zinc(I) compounds .

Oxidative Dehydrogenation of n-Pentane on Magnesium Vanadate Catalysts

Magnesium vanadate catalysts, specifically Mg2V2O7 and Mg3V2O8, have been synthesized and tested for their effectiveness in the oxidative dehydrogenation of n-pentane. The study found that Mg3V2O8 showed higher selectivity towards dehydrogenation products. The addition of antimony oxide to the magnesium vanadates enhanced the selectivity of the dehydrogenation process. The catalysts remained stable throughout the reaction, with no new phases detected, indicating the robustness of the magnesium vanadate structures .

Preparation and Characterization of MgO Thin Films Deposited by Spray Pyrolysis of Mg(2,4-pentanedionate)2

Magnesia thin films have been successfully deposited using spray pyrolysis of magnesium (2,4-pentanedionate)2. The process involved ultrasonic nebulization of aqueous and alcoholic solutions followed by thermal decomposition on various substrates at temperatures ranging from 400 to 540°C. The resulting MgO films exhibited strong (100) orientation, especially when deposited from alcoholic solutions at 470°C on alumina-coated sapphire or when aqueous solutions were used followed by oxygen anneals at higher temperatures. This study demonstrates the potential of using magnesium (2,4-pentanedionate)2 for the preparation of oriented MgO thin films .

科学研究应用

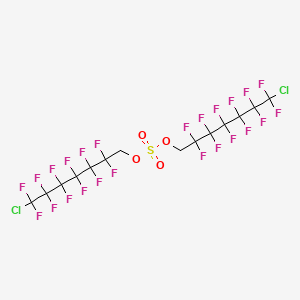

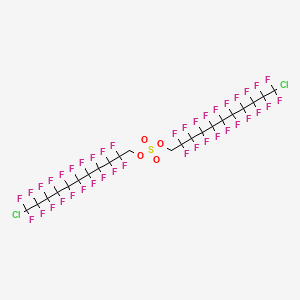

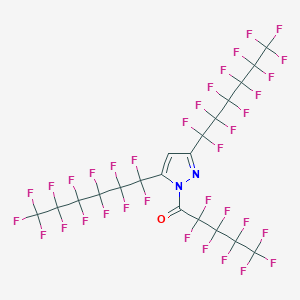

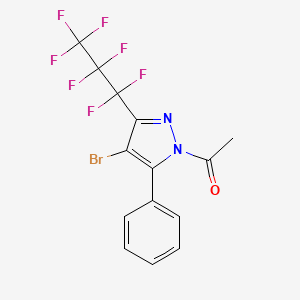

薄膜生长中的合成和表征:三氟-2,4-戊二酮-1,1,1-镁已用于金属有机化学气相沉积 (MOCVD) 前体的合成和表征。这些前体对于 MgO 薄膜的生长非常重要,它们具有低熔点和高挥发性,这对于沉积过程是有利的 (Wang 等人,2005 年)。

质子核磁共振研究:已经使用质子核磁共振对含有 2,4-戊二酮的金属高氯酸盐进行了研究。本研究有助于了解此类配合物中镁离子的行为 (Leeuwen & Praat,1970 年)。

薄膜的喷雾热解:三氟-2,4-戊二酮-1,1,1-镁已被用于通过喷雾热解制备氧化镁薄膜。该方法包括将化合物雾化并热分解到基板上,这在材料科学中很有用 (DeSisto & Henry,1991 年)。

Mg(OH)2 和 MgO 的合成和改性:该化合物与氢氧化镁和氧化镁的合成和改性有关,氢氧化镁和氧化镁在科学和工业中有着广泛的应用。已经探索了获得和改性这些化合物的方法,强调了它们作为阻燃剂和催化剂的作用 (Pilarska、Klapiszewski 和 Jesionowski,2017 年)。

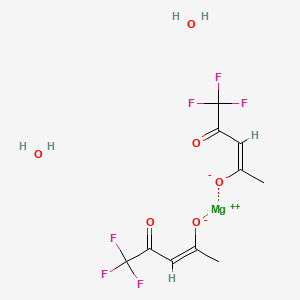

基于离子液体的聚合物凝胶电解质:基于三氟甲磺酸镁和离子液体的镁离子导电凝胶聚合物电解质的研究突出了三氟-2,4-戊二酮-1,1,1-镁在可充电镁电池中的潜力,表现出良好的电导率和稳定性 (Pandey & Hashmi,2009 年)。

金属有机骨架构建:该化合物已用于合成金属有机骨架 (MOF) 的新型金属配合物,为理解催化和骨架构建中的结构特征和潜在应用奠定了基础 (Többens 等人,2008 年)。

安全和危害

属性

IUPAC Name |

magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJDZQKGGDMWCY-UDVCPWNYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium1,1,1-trifluoro-2,4-pentanedionate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)

![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)

![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)

![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)

![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)